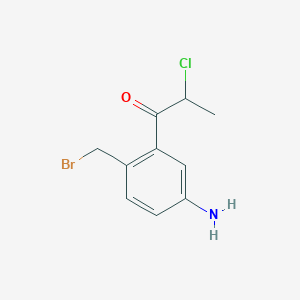

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

Description

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone derivative characterized by a propan-1-one backbone substituted with a chlorine atom at the C2 position and a 5-amino-2-(bromomethyl)phenyl group at the C1 position. Its molecular formula is C10H10BrClNO, with a molecular weight of 291.55 g/mol (estimated from analogs in and ).

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[5-amino-2-(bromomethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5,13H2,1H3 |

InChI Key |

OMQRLQVSFBCJKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)N)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 5-amino-2-methylbenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 2-chloropropanoyl chloride to form the final product. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone moieties can participate in covalent bonding and electrophilic reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Physical and Spectral Properties

Table 2: Physical Properties of Selected Analogs

Biological Activity

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 276.56 g/mol. The compound features a phenyl ring substituted with an amino group and a bromomethyl group, along with a chloropropanone moiety, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as proteins and DNA. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit the activity of various enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : It can form covalent bonds with nucleophilic sites on nucleic acids, potentially triggering apoptosis in cancer cells.

- Protein Modulation : The amino group allows for hydrogen bonding with biological molecules, while the halogen atoms (bromine and chlorine) can participate in halogen bonding, affecting enzyme or receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in several cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins like Mcl-1.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the amino group enhances hydrogen bonding capabilities, while the bromomethyl and chloropropanone groups contribute to the overall reactivity.

| Substituent | Effect on Activity |

|---|---|

| Amino Group | Enhances binding affinity to targets |

| Bromomethyl Group | Increases reactivity towards nucleophiles |

| Chloropropanone Moiety | Contributes to enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower compared to standard antibiotics.

- Cancer Cell Apoptosis : In vitro studies revealed that treatment with this compound led to a reduction in cell viability in human cancer cell lines, with IC50 values indicating strong cytotoxic effects. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.